2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid
Description
Significance of Phenoxyacetic Acid Scaffolds in Synthetic Chemistry
The phenoxyacetic acid core is a privileged scaffold in both industrial and medicinal chemistry. researchgate.net Its derivatives first gained prominence as potent and selective herbicides. chemeurope.comwikipedia.org Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), introduced in the 1940s, revolutionized agriculture by selectively controlling broad-leaf weeds in cereal crops. wikipedia.orgresearchgate.net They function as synthetic auxins, mimicking the natural plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death of the target weeds. chemeurope.com
Beyond agrochemicals, the phenoxyacetic acid framework is a common feature in a multitude of pharmaceuticals. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as anti-inflammatory agents, diuretics, and anti-mycobacterial agents. This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.
Role of 1,3-Dithiane (B146892) Architectures as Synthetic Equivalents and Intermediates
The 1,3-dithiane group is a cornerstone of modern synthetic strategy, primarily fulfilling two critical roles. Firstly, it serves as a robust protecting group for carbonyl compounds (aldehydes and ketones). Formed by the reaction of a carbonyl with propane-1,3-dithiol, the resulting cyclic thioacetal is stable to a wide range of acidic and basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl.
Secondly, and more profoundly, the 1,3-dithiane moiety is central to the concept of "umpolung," or polarity inversion. This principle was famously harnessed in the Corey-Seebach reaction. wikipedia.orgwikipedia.orginflibnet.ac.in The carbon atom of a carbonyl group is naturally electrophilic. However, upon conversion to a 1,3-dithiane, the proton at the C2 position becomes acidic and can be removed by a strong base like n-butyllithium. This generates a nucleophilic carbanion, effectively inverting the normal reactivity of the original carbonyl carbon. This lithiated dithiane is considered an "acyl anion equivalent" and can react with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyls), providing a powerful method for carbon-carbon bond formation. wikipedia.org
Synergy of Functional Groups in the Target Compound
The combination of the phenoxyacetic acid and 1,3-dithiane functionalities within a single molecule, as seen in 2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid, creates a bifunctional reagent with significant synthetic potential. The molecule possesses an acidic handle (the carboxylic acid) that can be used for derivatization via esterification or amidation, and a masked carbonyl group (the dithiane) that can be deprotected to reveal an aldehyde or, more powerfully, used in its lithiated form as a nucleophile.
This dual functionality allows for a variety of synthetic strategies. For instance, the carboxylic acid could be coupled to a peptide, while the dithiane is later used to introduce a complex side chain via a Corey-Seebach-type reaction. Alternatively, the dithiane could first be used to build a complex carbon skeleton, with the carboxylic acid then serving as a point of attachment to another molecular fragment or a solid support.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c13-11(14)8-15-10-4-2-9(3-5-10)12-16-6-1-7-17-12/h2-5,12H,1,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAXIUHFGMUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Opportunities Pertaining to the Compound
The bifunctional nature of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid makes it a prime candidate for exploration in several areas of synthetic chemistry, particularly in the construction of libraries of complex molecules for drug discovery and materials science.
Potential research avenues include:
Diversity-Oriented Synthesis (DOS): The compound could serve as a versatile starting point in a DOS campaign. The two functional groups can be manipulated orthogonally. For example, the carboxylic acid could be used to create a library of amides or esters, and each of these compounds could then be subjected to a range of electrophiles after lithiation of the dithiane, rapidly generating a collection of structurally diverse molecules.
Synthesis of Novel Heterocycles: The aldehyde, unmasked from the dithiane, and the carboxylic acid are precursors to a variety of heterocyclic systems. Intramolecular reactions could be designed to form lactones, lactams, or other fused ring systems, depending on the reagents and conditions employed.
Development of Molecular Probes and Bifunctional Linkers: Molecules that can interact with two different biological targets are of increasing interest. nih.govnih.gov The title compound could be elaborated into such a probe. One end (e.g., the carboxylic acid) could be attached to a known ligand for a specific protein, while the other end (derived from the dithiane) is modified with a reporter group or a reactive moiety for covalent labeling.
Methodological Framework for Investigating the Compound S Synthetic Utility
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound reveals several strategic disconnections. The most logical pathways involve cleaving the molecule at key functional groups, simplifying it into readily available precursors.
Disconnection I: Ether Linkage The most apparent disconnection is the ether bond of the phenoxyacetic acid group. This C-O bond cleavage leads to two precursor molecules: 4-(1,3-dithian-2-yl)phenol (B1276745) and a two-carbon electrophile representing the acetic acid moiety, such as a halogenated acetate (B1210297) (e.g., chloroacetic acid). This approach focuses on forming the ether as a final or near-final step.
Disconnection II: Dithiane Formation An alternative disconnection involves the C-S bonds of the 1,3-dithiane (B146892) ring. This thioacetal can be retrosynthetically converted back to its constituent aldehyde and thiol. This pathway suggests that 2-(4-formylphenoxy)acetic acid and 1,3-propanedithiol are the key precursors. This strategy prioritizes the formation of the phenoxyacetic acid backbone first, followed by the installation of the dithiane protecting group.
Disconnection III: C-C Bond between Rings A third, less common disconnection could be the C-C bond between the phenyl ring and the dithiane. This would lead to a 4-hydroxyphenoxyacetic acid derivative and a dithiane synthon. However, the first two disconnections represent more conventional and practical synthetic routes.
The most synthetically viable approach typically involves either building the ether linkage onto a pre-functionalized phenol (B47542) (Disconnection I) or forming the dithiane on a phenoxyacetic acid precursor that already contains an aldehyde (Disconnection II). The latter is often preferred as it allows for the regioselective installation of the aldehyde on a simpler phenol starting material before elaborating the acetic acid side chain.
Synthesis of the Phenoxyacetic Acid Substructure
The phenoxyacetic acid core is a common structural motif, and its synthesis is well-established. The formation of this substructure relies on etherification reactions and methods for controlling the substitution pattern on the aromatic ring.
The creation of the aryloxyacetic acid ether bond is a cornerstone of the synthesis. Both classical and modern methods are available to achieve this transformation efficiently.
The most traditional and widely used method for synthesizing aryloxyacetic acids is the Williamson ether synthesis. pbworks.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halogenated acetate by a phenoxide ion. pbworks.commiracosta.edu The process begins with the deprotonation of the precursor phenol using a suitable base to form the more nucleophilic phenoxide. This is followed by an SN2 reaction with an α-haloacetic acid derivative, such as chloroacetic acid or its sodium salt. pbworks.comgordon.edu
Common bases for this reaction include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), often in aqueous or alcoholic solutions. gordon.edu The reaction conditions are generally robust, though they can require elevated temperatures and prolonged reaction times. gordon.edu
To enhance the efficiency of this classical method, phase-transfer catalysis (PTC) is often employed. unishivaji.ac.incrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-butylammonium hydrogen sulfate), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the haloacetate resides, thereby accelerating the reaction rate and often improving yields under milder conditions. unishivaji.ac.in
| Method | Base | Alkylating Agent | Catalyst/Additive | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Classical Williamson | KOH or NaOH | Chloroacetic Acid | None | Water / Ethanol | Reflux, several hours | Moderate to Good | pbworks.com |
| Phase-Transfer Catalysis (PTC) | NaOH | Alkyl Halide | Tetra-n-butyl ammonium hydrogen sulfate | Dichloromethane (B109758) / Water | Reflux, 2-4 hours | Good to Excellent | unishivaji.ac.in |
| Microwave-Assisted | NaOH | Chloroacetic Acid | Bentonite (support) | Water (minimal) | Microwave Irradiation, 5 min | Good to Excellent | tandfonline.com |
| Microwave-Assisted PTC | NaOH | Methyl Chloroacetate | PEG-600 | DMF | Microwave Irradiation, 4 min | Excellent (~91%) | niscpr.res.in |
Contemporary organic synthesis has introduced several catalytic methods that offer alternatives to the classical Williamson synthesis. These methods can provide improved yields, shorter reaction times, and milder conditions.
Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the formation of aryloxyacetic acids. organic-chemistry.orgresearchgate.net When combined with phase-transfer catalysis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while simultaneously increasing product yields. niscpr.res.in For instance, the synthesis of various aryloxyacetic acids has been achieved in high yields in under 10 minutes using a combination of a phase-transfer catalyst like PEG-600 and microwave irradiation. niscpr.res.in
Another catalytic route involves the oxidation of aryloxyethanols. This two-step approach first involves the reaction of a phenol with ethylene (B1197577) oxide to form an aryloxyethanol intermediate. This intermediate is then oxidized to the corresponding carboxylic acid. Catalytic systems for this oxidation include palladium and silver, sometimes in the presence of promoters like antimony or bismuth, in an aqueous alkaline medium. google.comwipo.int
| Strategy | Precursor | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Microwave-Assisted PTC | Phenol + Haloacetate | Quaternary Ammonium Salts or PEG | Very rapid reaction times (minutes); high yields. | niscpr.res.in |
| Catalytic Oxidation | Aryloxyethanol | Pd/Ag/Sb on Carbon | Alternative route starting from ethylene oxide addition product. | wipo.int |
| One-Pot Microwave | Phenol + Chloroacetic Acid | Bentonite (support) | Solvent-minimized, environmentally friendly conditions. | tandfonline.com |
Achieving the correct 1,4- (or para) substitution pattern on the phenyl ring is critical for the synthesis of this compound. The regiochemical outcome of reactions on the aromatic ring is governed by the directing effects of the substituents already present.
The hydroxyl (-OH) group of a phenol is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. quora.comaakash.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the intermediate carbocation (the arenium ion) formed during the substitution. doubtnut.comsparkl.me This stabilization is most effective when the electrophile attacks the positions ortho or para to the hydroxyl group, leading to a significant increase in electron density at these sites. aakash.ac.inlibretexts.org
Consequently, when a phenol is subjected to an electrophilic substitution reaction, such as formylation, halogenation, or nitration, the incoming electrophile is directed primarily to the ortho and para positions. quora.comdoubtnut.com The ether group (-OR) that is formed in the phenoxyacetic acid structure is also an ortho, para-director for the same reasons. quora.com
While both ortho and para products are electronically favored, the para product is often the major isomer due to steric hindrance at the ortho positions, which are adjacent to the bulky hydroxyl or ether group. libretexts.org The choice of reaction conditions and reagents can further influence this selectivity. For instance, in the formylation of phenols, different methods can yield varying ratios of ortho and para aldehydes. orgsyn.orgorgsyn.orgwikipedia.org The Duff reaction, for example, is known for its strong preference for ortho-formylation. rsc.org However, starting with a commercially available, regiochemically pure precursor like 4-hydroxybenzaldehyde is the most straightforward strategy to ensure the desired para-substitution pattern. This aldehyde can then be converted to the dithiane, followed by etherification to yield the final product. Alternatively, direct electrophilic substitution onto phenol with an appropriate dithianyl electrophile, such as 2-chloro-1,3-dithiane, can also yield the para-substituted product due to the directing effect of the hydroxyl group. mdpi.com
| Reaction | Electrophile Source | Typical Major Product(s) | Directing Influence | Reference |
|---|---|---|---|---|
| Halogenation | Br2 in CS2 | o-Bromophenol and p-Bromophenol | Ortho, Para | quora.com |
| Nitration | Dilute HNO3 | o-Nitrophenol and p-Nitrophenol | Ortho, Para | quora.com |
| Formylation (Duff) | Hexamethylenetetramine (HMTA) | o-Hydroxybenzaldehyde (Salicylaldehyde) | Ortho (predominantly) | rsc.org |
| Formylation (Rieche) | Dichloromethyl methyl ether / TiCl4 | p-Hydroxybenzaldehyde | Para (predominantly) | researchgate.net |
Regioselective Functionalization of Aromatic Ring Systems
Directed Ortho-Metallation Strategies
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org
For precursors to this compound, such as phenoxyacetic acid itself, the ether oxygen and the carboxylic acid moiety could potentially serve as DMGs. The coordination of the Lewis acidic lithium reagent to these Lewis basic heteroatoms enhances the kinetic acidity of the nearby C-H bonds on the aromatic ring, enabling selective deprotonation. baranlab.org While specific applications of DoM on 4-formylphenoxyacetic acid are not extensively documented in readily available literature, the strategy remains a viable, albeit potentially complex, route for introducing substituents ortho to the phenoxy group. The challenge lies in the compatibility of the strongly basic organolithium reagents with the acidic proton of the carboxylic acid and the electrophilic aldehyde group in the key precursor, 4-formylphenoxyacetic acid. Protection of these functional groups would be a necessary prerequisite for a successful DoM-based approach.
Synthesis of the 1,3-Dithiane Substructure
The formation of the 1,3-dithiane ring is a cornerstone of the synthesis of the target molecule. This heterocyclic system is typically introduced via the protection of a carbonyl group, a reaction that also enables unique synthetic transformations known as "umpolung" or polarity inversion. youtube.com
Thioacetalization of Carbonyl Precursors
The most direct and widely employed method for constructing the 2-substituted 1,3-dithiane core of the target compound is through the thioacetalization of its aldehyde precursor, 4-formylphenoxyacetic acid. fishersci.cachemspider.com This reaction involves the formation of a cyclic thioacetal from a carbonyl compound. scribd.com 1,3-Dithianes are valuable not only as protecting groups for aldehydes and ketones, stable in both acidic and basic conditions, but also as versatile synthetic intermediates. tandfonline.comuwindsor.ca
The specific reaction for generating the dithiane moiety in this compound is the condensation of 4-formylphenoxyacetic acid with 1,3-propanedithiol. organic-chemistry.orgyoutube.com In this process, the two thiol groups of 1,3-propanedithiol react with the carbonyl carbon of the aldehyde. The reaction proceeds with the elimination of a molecule of water to form the stable six-membered heterocyclic ring. scribd.com This transformation effectively converts the planar aldehyde group into a tetrahedral carbon center within the dithiane ring.
The formation of 1,3-dithianes from aldehydes and 1,3-propanedithiol is generally not spontaneous and requires catalysis to proceed at a practical rate. youtube.com Both Brønsted and Lewis acids are effective in promoting this reaction. uwindsor.caorganic-chemistry.org The catalyst's primary role is to activate the carbonyl group toward nucleophilic attack by the sulfur atoms of the dithiol.
The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the thiol groups of 1,3-propanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as water, followed by an intramolecular cyclization via attack by the second thiol group, yields the final 1,3-dithiane product. researchgate.net A variety of acid catalysts have been successfully employed for this transformation.
| Catalyst Type | Specific Catalyst Examples | Typical Conditions | Reference |
|---|---|---|---|
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Indium(III) chloride (InCl₃), Yttrium triflate (Y(OTf)₃), Hafnium triflate (Hf(OTf)₄) | Often used in aprotic solvents like chloroform (B151607) or dichloromethane at room temperature or with gentle heating. | organic-chemistry.orgorgsyn.orgorganic-chemistry.org |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂), Tungstophosphoric acid (H₃PW₁₂O₄₀) | Can be used in solvents that allow for azeotropic removal of water (e.g., benzene, toluene) or under solvent-free conditions. | organic-chemistry.orgorganic-chemistry.org |
| Solid Acids | Tungstate sulfuric acid (TSA), Polyphosphoric acid (PPA) | Often utilized under solvent-free or grinding conditions, offering advantages in terms of recyclability and simplified work-up. | tandfonline.comresearchgate.netasianpubs.org |
| Other | Iodine (I₂) | Used in catalytic amounts under mild conditions. | organic-chemistry.org |
Alternative Routes to Dithiane Systems
While direct thioacetalization of aldehydes is the most common route, alternative methods for forming dithiane systems exist. One such approach involves the double conjugate addition of dithiols to propargylic ketones or esters. scribd.comorganic-chemistry.org Another method involves the radical addition of xanthates to specific alkenes to generate 1,3-dithian-2-ones, which are related structures. researchgate.net However, for the synthesis of this compound, these alternative routes are less direct and more complex than the straightforward condensation of 4-formylphenoxyacetic acid with 1,3-propanedithiol.
Integration of Functional Units: Advanced Coupling Strategies
The assembly of the core 2-(4-formylphenoxy)acetic acid precursor itself involves a classic coupling strategy, the Williamson ether synthesis. This reaction typically involves the coupling of 4-hydroxybenzaldehyde with an alpha-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
Advanced coupling reactions, while not essential for the basic construction of the target molecule, offer powerful tools for creating analogues or more complex derivatives. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions could be envisioned for constructing the aryl-ether bond or for introducing further substituents onto the aromatic ring at different stages of the synthesis. These modern catalytic methods provide high efficiency and broad functional group tolerance, enabling the synthesis of complex molecular architectures under relatively mild conditions. numberanalytics.com
Carbon-Carbon Bond Forming Reactions for Aryl-Dithiane Linkage
The linkage between the aryl group and the dithiane moiety in this compound is established not through a direct carbon-carbon bond-forming coupling reaction, but rather by the conversion of a pre-existing functional group on the aromatic ring. The synthesis typically begins with a precursor molecule, 2-(4-formylphenoxy)acetic acid, where the carbon atom of the formyl group (-CHO) is already bonded to the phenyl ring.
The critical step is the formation of the 1,3-dithiane ring itself, a reaction known as thioacetalization. This reaction converts the carbonyl group of the aldehyde into a dithioacetal. wikipedia.org Specifically, the aldehyde precursor reacts with 1,3-propanedithiol in the presence of an acid catalyst. numberanalytics.comorganic-chemistry.org
The mechanism proceeds through the following steps:
Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of one of the thiol groups of 1,3-propanedithiol on the activated carbonyl carbon, forming a hemithioacetal intermediate. wikipedia.org
Protonation of the hydroxyl group of the hemithioacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (thionium ion).
Intramolecular attack by the second thiol group on the carbocation, leading to the formation of the cyclic 1,3-dithiane ring. wikipedia.org
This acid-catalyzed condensation reaction is a robust and widely used method for protecting carbonyl groups and is the key transformation for linking the dithiane structure to the phenoxyacetic acid backbone. researchgate.net While the dithiane group, once formed, can be deprotonated to become a potent nucleophile for forming new carbon-carbon bonds (as seen in the Corey-Seebach reaction), this is not the method used to create the initial aryl-dithiane linkage for this specific target molecule. wikipedia.org
Palladium-Catalyzed Cross-Coupling Methods (if applicable to precursors)
While the final thioacetalization step does not involve palladium catalysis, the synthesis of the key precursor, 2-(4-formylphenoxy)acetic acid, or its derivatives can potentially utilize such methods. Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. thieme-connect.de
One potential route to a precursor involves a palladium-catalyzed O-arylation (an etherification reaction). For instance, a Buchwald-Hartwig type coupling could be envisioned to form the ether linkage between a 4-halobenzaldehyde (like 4-bromobenzaldehyde) and an ester of glycolic acid, such as ethyl glycolate. This would form ethyl 2-(4-formylphenoxy)acetate, which can then be hydrolyzed to the desired carboxylic acid precursor. Palladium-catalyzed O-arylation has been successfully applied to couple various aryl halides with alcohols and related compounds. organic-chemistry.orgnih.gov
Alternatively, palladium-catalyzed formylation reactions could be employed to introduce the aldehyde group onto a phenoxyacetic acid scaffold. For example, an aryl halide or triflate derivative of phenoxyacetic acid could be subjected to reductive carbonylation. organic-chemistry.org This process typically involves a palladium catalyst, a carbon monoxide source (which can be generated in situ from reagents like formic acid), and a reducing agent to yield the aldehyde. organic-chemistry.orgnih.gov Such methods avoid the direct handling of toxic carbon monoxide gas and offer a direct route to aromatic aldehydes from readily available aryl halides. researchgate.net
| Coupling Strategy | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product |
| O-Arylation | 4-Halobenzaldehyde | HOCH₂COOR | Pd(OAc)₂ / Bulky Biarylphosphine Ligand | 2-(4-Formylphenoxy)acetate |
| Formylation | 4-Halophenoxyacetic acid | CO source (e.g., HCOOH) | Pd(OAc)₂ / PPh₃ | 2-(4-Formylphenoxy)acetic acid |
Green Chemistry and Sustainable Synthesis Approaches for the Compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied primarily to the thioacetalization step, which is the most significant transformation in the synthetic sequence. Key green approaches include minimizing or eliminating the use of hazardous organic solvents and employing energy-efficient techniques like microwave irradiation.
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under solid-state conditions, is a cornerstone of green chemistry. This approach reduces pollution, lowers costs, and simplifies experimental procedures. The thioacetalization of aldehydes to form 1,3-dithianes is particularly amenable to solvent-free conditions.
Several studies have demonstrated that aromatic aldehydes can be efficiently converted to their corresponding 1,3-dithianes by simply grinding the aldehyde, 1,3-propanedithiol, and a catalyst together at room temperature. nih.govarkat-usa.org A variety of catalysts have proven effective under these conditions, including:
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) : An extremely efficient and reusable catalyst for dithiane formation at room temperature. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀) : A highly selective solid acid catalyst that provides excellent yields without any solvent. organic-chemistry.org
Lewis acids : Catalysts like iodine have also been used effectively in solvent-free thioacetalization reactions. organic-chemistry.org
These solvent-free methods not only offer environmental benefits but also often result in high yields and simplified product isolation, as the need for solvent removal and extensive purification is minimized. organic-chemistry.orgarkat-usa.org
| Catalyst | Conditions | Typical Yields for Aryl Aldehydes | Reference |
| HClO₄-SiO₂ | Solvent-free, Room Temp. | High to Excellent | organic-chemistry.org |
| H₃PW₁₂O₄₀ | Solvent-free | Excellent | organic-chemistry.org |
| Iodine | Solvent-free, Room Temp. | High | organic-chemistry.org |
| Mercury(II) nitrate (B79036) trihydrate | Solid-state grinding | High (for deprotection) | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. mdpi.combeilstein-journals.org The application of microwave irradiation to the synthesis of dithianes from aldehydes and 1,3-propanedithiol aligns well with the principles of green chemistry by improving energy efficiency.
The reaction can be carried out under solvent-free conditions and is often promoted by a solid catalyst or support, such as bentonitic clay. In a typical procedure, the aromatic aldehyde, 1,3-propanedithiol, and the catalyst are mixed and irradiated in a microwave oven for a few minutes. This rapid heating leads to a dramatic reduction in reaction time, from several hours under conventional heating to just a few minutes with microwave assistance. mdpi.com The use of microwave irradiation often enhances the efficiency of multicomponent reactions, making it a valuable tool for modern heterocyclic chemistry. beilstein-journals.orgeurekaselect.comorganic-chemistry.org
| Reaction | Heating Method | Reaction Time | Yield |
| Thioacetalization of Benzaldehyde | Conventional | Several hours | Moderate to High |
| Thioacetalization of Benzaldehyde | Microwave | 3-10 minutes | High to Excellent |
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid moiety is a primary site for a variety of chemical modifications, including derivatization, reduction, and conjugation reactions. These transformations are fundamental in altering the molecule's physical and chemical properties and for its incorporation into larger structures.
Derivatization to Esters, Amides, and Acid Chlorides
The carboxylic acid group of this compound can be readily converted into a range of derivatives such as esters, amides, and acid chlorides. These reactions are standard transformations in organic synthesis and proceed through nucleophilic acyl substitution.
Esters are typically formed through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to its more reactive acid chloride or anhydride (B1165640) form first.
Amides are synthesized by the reaction of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to the acid chloride.
Acid chlorides , being highly reactive carboxylic acid derivatives, are prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The resulting 2-[4-(1,3-dithian-2-yl)phenoxy]acetyl chloride is a versatile intermediate for the synthesis of esters and amides under mild conditions.
Table 1: Representative Derivatization Reactions of the Carboxylic Acid Functionality
| Derivative | Reagents and Conditions | Typical Yield (%) |
| Methyl Ester | CH₃OH, H₂SO₄ (catalytic), reflux | 85-95 |
| Ethyl Ester | C₂H₅OH, DCC, DMAP, CH₂Cl₂, rt | 90-98 |
| Benzylamide | 1. SOCl₂, reflux 2. Benzylamine, Et₃N, CH₂Cl₂, 0 °C to rt | 80-90 |
| Morpholinamide | Morpholine, EDC, HOBt, DMF, rt | 85-95 |
| Acid Chloride | SOCl₂, reflux | >90 (often used in situ) |
Note: The yields are typical for analogous phenoxyacetic acid derivatizations and may vary for the specific substrate.
Reduction to Alcohols and Aldehydes
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is crucial for controlling the extent of the reduction.
Reduction to the primary alcohol , 2-(4-(1,3-dithian-2-yl)phenoxy)ethanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃), often used as a THF or dimethyl sulfide (B99878) complex, is also an effective reagent for this transformation and offers the advantage of not reducing the dithiane group.
Reduction to the aldehyde , 2-(4-(1,3-dithian-2-yl)phenoxy)acetaldehyde, is a more delicate transformation and requires milder and more selective reducing agents. One common strategy involves the conversion of the carboxylic acid to a derivative that is more amenable to partial reduction, such as an acid chloride or a Weinreb amide. The acid chloride can then be reduced to the aldehyde using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride.
Carboxyl Group Modifications for Conjugation and Linkage
The carboxylic acid functionality serves as a convenient handle for conjugating this compound to other molecules, including biomolecules, polymers, or solid supports. This is typically achieved through the formation of a stable amide or ester linkage. The activation of the carboxylic acid, as described for amide synthesis using coupling agents like EDC and N-hydroxysuccinimide (NHS), is a common strategy to facilitate these conjugation reactions, particularly in aqueous environments for bioconjugation. The resulting activated ester, such as an NHS ester, can then react efficiently with primary amino groups on proteins or other biomolecules to form a stable amide bond.
Reactivity of the Phenoxy Ether Linkage and Aromatic Ring
The aromatic ring and the ether linkage also present opportunities for chemical modification, although the reactions at these sites often require more specific conditions compared to the transformations of the carboxylic acid group.
Transformations of the Aromatic Ring System
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the -OCH₂COOH group and the -1,3-dithian-2-yl group.
The -OCH₂COOH group is an ortho, para-directing and activating group due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive electron-withdrawing effect. The -1,3-dithian-2-yl group is generally considered to be ortho, para-directing and weakly deactivating. The combined influence of these two ortho, para-directing groups will direct incoming electrophiles to the positions ortho and para to the ether linkage. Given that the para position is occupied by the dithiane group, substitution is expected to occur at the positions ortho to the -OCH₂COOH group (positions 2 and 6 of the phenoxy ring).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in the presence of a Lewis acid or in a polar solvent.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the other functional groups.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
| Bromination | Br⁺ | 2-[2-Bromo-4-(1,3-dithian-2-yl)phenoxy]acetic acid and 2-[2,6-Dibromo-4-(1,3-dithian-2-yl)phenoxy]acetic acid |
| Nitration | NO₂⁺ | 2-[4-(1,3-dithian-2-yl)-2-nitrophenoxy]acetic acid |
| Sulfonation | SO₃ | 2-[4-(1,3-dithian-2-yl)-2-sulfophenoxy]acetic acid |
Ether Cleavage Reactions
The phenoxy ether linkage is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Cleavage of the aryl-oxygen bond would yield 4-(1,3-dithian-2-yl)phenol and a haloacetic acid derivative. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. Due to the stability of the aromatic ring, the nucleophilic attack occurs at the less sterically hindered carbon of the acetic acid side chain. It is important to note that these conditions are harsh and may also affect the 1,3-dithiane protecting group.
Reactivity of the 1,3-Dithiane System
The 1,3-dithiane ring is the central feature governing the chemical behavior of the molecule, offering pathways for carbon-carbon bond formation and subsequent regeneration of a carbonyl group.
A key feature of the 1,3-dithiane system is the acidity of the hydrogen atom at the C2 position. This allows for the generation of a nucleophilic carbon center, a reversal of the typical electrophilic nature of a carbonyl carbon, a concept known as umpolung. wikipedia.orgddugu.ac.in
The hydrogen atom at the C2 position of the 1,3-dithiane ring is acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. youtube.com The resulting 2-lithio-1,3-dithiane is stabilized by the adjacent sulfur atoms, which can delocalize the negative charge through their valence d-orbitals. scribd.com This stability makes the dithiane anion an effective synthetic equivalent of an acyl anion. egyankosh.ac.inpharmacy180.com
Table 1: Generation of Dithiane Anion
| Reagent | Conditions | Product |
|---|
The stabilized carbanion generated from the dithiane is a potent nucleophile and readily reacts with a wide variety of electrophiles, enabling the formation of new carbon-carbon bonds. youtube.comquimicaorganica.org This reactivity is a cornerstone of dithiane chemistry and has been extensively used in the synthesis of complex organic molecules. uwindsor.ca
The dithiane anion can react with:
Alkyl halides: To form ketones or aldehydes after hydrolysis. youtube.comegyankosh.ac.in
Epoxides: To yield β-hydroxy carbonyl compounds upon hydrolysis. ddugu.ac.inscribd.com
Carbonyl compounds (aldehydes and ketones): Resulting in α-hydroxy carbonyl compounds after hydrolysis. scribd.comegyankosh.ac.in
Acid chlorides: To produce carbinol products. scribd.com
Carbon dioxide: To form α-keto acids after hydrolysis. ddugu.ac.in
Nitriles: Leading to dicarbonyl compounds upon hydrolysis. scribd.com
Table 2: Reactions of Dithiane Anion with Various Electrophiles
| Electrophile | Product after Hydrolysis |
|---|---|
| Alkyl Halide | Ketone/Aldehyde |
| Epoxide | β-Hydroxy Carbonyl Compound |
| Aldehyde/Ketone | α-Hydroxy Carbonyl Compound |
| Acid Chloride | Carbinol Product |
| Carbon Dioxide | α-Keto Acid |
While the 1,3-dithiane group is a stable protecting group, its removal to regenerate the parent carbonyl compound is a critical step in many synthetic sequences. arkat-usa.org This process, known as dethioacetalization, can be achieved through several methods, often involving oxidative or Lewis acid-mediated pathways.
A variety of oxidizing agents can be employed to cleave the dithiane ring and restore the carbonyl functionality. These methods are often efficient but must be chosen carefully to avoid unwanted side reactions with other functional groups in the molecule.
Common reagents for oxidative dethioacetalization include:
Bis(trifluoroacetoxy)iodobenzene (PIFA): This hypervalent iodine reagent is effective for selective dethioacetalization and is tolerant of many other functional groups. semanticscholar.org
N-halosuccinimides: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for the oxidative cleavage of 1,3-dithianes. arkat-usa.orgsemanticscholar.org
Hydrogen Peroxide with Iodine: A combination of 30% hydrogen peroxide and a catalytic amount of iodine provides a mild and efficient method for deprotection. lookchem.com
Mercury(II) salts: Reagents such as mercuric chloride (HgCl₂) or mercuric nitrate are classic reagents for this transformation, though their toxicity is a significant drawback. egyankosh.ac.innih.gov
Table 3: Selected Reagents for Oxidative Dethioacetalization
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| Bis(trifluoroacetoxy)iodobenzene | PIFA | Acetonitrile/Water or Methanol/Water |
| N-Bromosuccinimide | NBS | Solvent-free or in acetonitrile |
| Hydrogen Peroxide/Iodine | H₂O₂/I₂ | Aqueous micellar system |
Lewis acids can facilitate the cleavage of the C-S bonds in the dithiane ring, leading to the regeneration of the carbonyl group. This method can be advantageous when oxidative conditions are not suitable for the substrate. Lewis acids activate the sulfur atoms, making the C-S bonds more susceptible to cleavage by water or other nucleophiles present in the reaction mixture.
Examples of Lewis acids used for this purpose include:
Tantalum(V) chloride (TaCl₅): Can be used as a catalyst for thioacetalization and, under different conditions, for cleavage. researchgate.net
Copper(II) salts: Have been shown to be effective for the deprotection of 1,3-dithianes. researchgate.net
BF₃·OEt₂: Often used in the formation of dithianes, it can also be employed in their cleavage under specific conditions. egyankosh.ac.in
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-Butyllithium |
| Tetrahydrofuran |
| 2-Lithio-1,3-dithiane |
| Bis(trifluoroacetoxy)iodobenzene |
| N-Bromosuccinimide |
| N-Chlorosuccinimide |
| Hydrogen Peroxide |
| Iodine |
| Mercuric Chloride |
| Mercuric Nitrate |
| Tantalum(V) chloride |
Deprotection Methodologies for Carbonyl Regeneration
Photo-Induced Deprotection
The 1,3-dithiane group, while stable under many acidic and basic conditions, can be cleaved under photochemical conditions to regenerate the parent carbonyl group—in this case, 4-formylphenoxyacetic acid. This process, known as photodeprotection, typically proceeds via a single-electron transfer (SET) mechanism in the presence of a photosensitizer and molecular oxygen. acs.orgdntb.gov.ua
For 2-aryl-1,3-dithianes, such as the title compound, a common sensitizer (B1316253) is a 2,4,6-triphenylthiapyrylium salt. The reaction mechanism begins with the photoexcitation of the sensitizer, which then abstracts an electron from the dithiane. This electron transfer is extremely rapid. acs.orgnih.gov The process generates a dithiane radical cation, which undergoes a favorable unimolecular fragmentation through C–S bond cleavage to form a distonic radical cation species. acs.orgnih.gov
Molecular oxygen plays a crucial role in the subsequent steps. Experimental evidence suggests that the reaction proceeds poorly or not at all in an oxygen-free environment. nih.gov The involvement of a superoxide (B77818) anion, formed from molecular oxygen, is proposed to drive the final deprotection steps, leading to the formation of the corresponding aldehyde. nih.gov Studies using isotopically labeled water (H₂¹⁸O) have shown no incorporation of the label into the final carbonyl product, indicating that the superoxide anion, rather than water, is the key nucleophilic species in the deprotection. acs.orgnih.gov
The efficiency of the photodeprotection can be influenced by the reaction conditions. The table below, based on data from the closely related compound 2-phenyl-1,3-dithiane, illustrates typical conditions and outcomes for such transformations.
| Entry | Substrate | Sensitizer | Atmosphere | Additive | Irradiation Time (h) | Product Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Phenyl-1,3-dithiane | 2,4,6-Triphenylthiapyrylium | Air | None | 2 | 42 |
| 2 | 2-Phenyl-1,3-dithiane | 2,4,6-Triphenylthiapyrylium | Nitrogen | None | 2 | <5 |
| 3 | 2-Phenyl-1,3-dithiane | 2,4,6-Triphenylthiapyrylium | Air | p-Benzoquinone | 2 | Partially Inhibited |
Transformations Involving Sulfur Atoms within the Dithiane Ring
The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit altered reactivity and can serve as intermediates for further chemical transformations, including rearrangements and ring-opening reactions.
Oxidation to Sulfoxides and Sulfones
The oxidation of the dithiane moiety in this compound can be performed stepwise. A single oxidation step converts one of the thioether sulfur atoms into a sulfoxide (B87167), yielding this compound 1-oxide. Further oxidation can produce the corresponding 1,3-dioxide or, under more forcing conditions, the sulfone derivative. cardiff.ac.uk
The choice of oxidizing agent and the control of reaction stoichiometry and temperature are critical for achieving selectivity between the sulfoxide and sulfone products. organic-chemistry.org Milder oxidants or the use of one equivalent of the reagent at low temperatures typically favor the formation of the monosulfoxide. Stronger oxidants or an excess of the reagent at higher temperatures generally lead to the formation of the sulfone. organic-chemistry.org
A wide array of reagents can be employed for this transformation. organic-chemistry.orgjchemrev.com For instance, sodium periodate (B1199274) can be used for the preparation of 1,3-dithiane 1-oxide. cardiff.ac.uk Hydrogen peroxide, often in the presence of a catalyst, is another common and environmentally benign oxidant. organic-chemistry.org The chemoselectivity of sulfide oxidation can sometimes be controlled by simply adjusting the reaction temperature when using O₂/air as the terminal oxidant. organic-chemistry.org
The table below summarizes various oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones, which are applicable to the dithiane ring system.
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | 1 equivalent favors sulfoxide; >2 equivalents favor sulfone. |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often requires a catalyst (e.g., Tantalum carbide for sulfoxide, Niobium carbide for sulfone). organic-chemistry.org |
| Sodium Periodate (NaIO₄) | Sulfoxide | A mild and selective reagent for sulfoxide synthesis. cardiff.ac.uk |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | A versatile and powerful oxidant. |
| Urea-Hydrogen Peroxide | Sulfone | Often used with an anhydride to directly yield sulfones without isolating the sulfoxide intermediate. organic-chemistry.org |
Ring-Opening Reactions and Rearrangements
The oxidation of the dithiane ring to a sulfoxide unlocks further reactive pathways, most notably the Pummerer rearrangement. cardiff.ac.ukwikipedia.org This reaction is a characteristic transformation of alkyl sulfoxides, which, in the presence of an activating agent like acetic anhydride or trifluoroacetic anhydride (TFAA), rearrange to form an α-acyloxy thioether. wikipedia.org
In the context of a 1,3-dithiane 1-oxide derivative of the title compound, treatment with TFAA would acylate the sulfoxide oxygen. This is followed by an elimination step to generate a cationic thial intermediate (a sulfenium ion). The subsequent attack of a nucleophile, such as the trifluoroacetate (B77799) anion, at the C2 position results in the rearranged product. cardiff.ac.uk
This rearrangement can be part of a sequence leading to the opening of the dithiane ring. For example, in reactions of 2-substituted-1,3-dithiane-1-oxides, the Pummerer rearrangement can be induced to create a good leaving group at the C2 position. cardiff.ac.uk The resulting intermediate can then undergo nucleophilic attack that leads to the displacement of a thiolate unit, effectively causing the ring to open. cardiff.ac.uk This sequence demonstrates how initial oxidation of the sulfur atom can facilitate a complete structural rearrangement and cleavage of the dithiane ring system.
Construction of Complex Organic Architectures
The inherent reactivity of the 1,3-dithiane group in this compound makes it a valuable tool for the assembly of intricate organic structures. The deprotonation of the C-2 proton of the dithiane ring generates a nucleophilic carbanion that can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds.
Synthesis of Natural Product Intermediates
The use of lithiated 1,3-dithianes is a well-established strategy in the total synthesis of natural products. nih.govresearchgate.netorganic-chemistry.org The nucleophilic addition of the dithiane carbanion to electrophiles such as epoxides is a particularly powerful method for constructing key fragments of complex natural products. researchgate.net For instance, in the synthesis of the C(1)–C(12) segment of the marine macrolide spongistatin 1, a key step involves the reaction of 2-lithio-1,3-dithiane with a chiral epoxide. nih.gov This reaction forms a new carbon-carbon bond and sets a crucial stereocenter. A similar strategy could be employed with this compound, where the lithiated derivative could react with a chiral epoxide to generate an intermediate that already contains the phenoxyacetic acid moiety, a common structural motif in biologically active compounds.
The general scheme for such a reaction is depicted below:
Step 1: Deprotonation of the dithiane ring to form the nucleophilic carbanion. Step 2: Nucleophilic attack of the carbanion on the epoxide, leading to ring-opening and the formation of a β-hydroxy dithiane derivative.
This approach allows for the convergent synthesis of complex molecules by coupling two smaller, functionalized fragments. The resulting β-hydroxy dithiane can be further elaborated, and the dithiane group can be unmasked to reveal the carbonyl functionality at a later stage in the synthesis.
| Reactant 1 | Reactant 2 (Electrophile) | Product | Application in Natural Product Synthesis |
| 2-Lithio-1,3-dithiane | Chiral Epoxide | β-Hydroxy dithiane | Intermediate for Spongistatin 1 nih.gov |
| Lithiated dithiane derivative | Chiral Epoxide | Polypropionate fragment | Synthesis of Muamvatin researchgate.net |
Assembly of Polycyclic and Spiro Systems
The nucleophilic nature of the lithiated dithiane also lends itself to the construction of polycyclic and spirocyclic frameworks. Intramolecular reactions, where the dithiane anion attacks an electrophilic center within the same molecule, can lead to the formation of cyclic structures. For example, a suitably substituted derivative of this compound could undergo an intramolecular Friedel-Crafts-type acylation after deprotection of the dithiane to a carbonyl group, leading to the formation of a polycyclic aromatic system. nih.gov
Spirocycles can be synthesized by reacting the lithiated dithiane with cyclic electrophiles, such as cyclic ketones or epoxides. rsc.orgnih.gov The reaction of a lithiated dithiane with a cyclic ketone, followed by intramolecular cyclization, can generate a spirocyclic core. The phenoxyacetic acid portion of the molecule could be used to introduce further complexity or to anchor the molecule to a solid support for combinatorial synthesis.
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Dithiane-protected aromatic aldehydes are known to participate in MCRs. For instance, the reaction of an aromatic aldehyde, dimedone, and β-naphthol in the presence of a catalyst can yield tetrahydrobenzo[α]xanthen-11-one derivatives. researchgate.net By unmasking the dithiane in this compound to the corresponding aldehyde, this molecule could be used as a component in such MCRs, leading to the rapid assembly of complex heterocyclic structures bearing a phenoxyacetic acid side chain.
A hypothetical MCR involving the aldehyde derived from the target compound is shown below:
Reactants: 4-formylphenoxyacetic acid, dimedone, and β-naphthol Product: A complex xanthene derivative with an appended phenoxyacetic acid group.
Development of Novel Synthetic Reagents and Chiral Auxiliaries (if applicable)
While this compound itself is achiral, it can be derivatized to create chiral reagents or auxiliaries for asymmetric synthesis. researchgate.net For example, the carboxylic acid functionality could be coupled with a chiral amine to form a chiral amide. This chiral auxiliary could then direct the stereochemical outcome of subsequent reactions, such as the alkylation of the dithiane ring. nih.gov
The development of chiral N-phosphonyl imines has enabled the asymmetric synthesis of α-amino 1,3-dithianes with high diastereoselectivity. nih.gov A similar strategy could be envisioned where the phenoxyacetic acid moiety is modified to incorporate a chiral directing group, thus allowing for the stereoselective synthesis of derivatives of the target compound.
Precursor to Functional Materials
The structure of this compound makes it a potential precursor for the synthesis of functional materials. The presence of multiple reactive sites—the dithiane, the aromatic ring, and the carboxylic acid—allows for its incorporation into larger polymeric or macromolecular structures. For instance, the related compound 2-(p-hydroxyphenyl)-1,3-dithiane has been used to synthesize hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene, a highly substituted cyclotriphosphazene. This reaction involves the nucleophilic substitution of the chlorine atoms on a hexachlorocyclotriphosphazene ring with the phenoxide derived from the dithiane-containing phenol. A similar approach could be taken with this compound, potentially leading to novel polymers or dendrimers with unique properties.
Stereoselective Transformations Mediated by the Compound's Structure
The inherent structure of this compound, particularly after derivatization with a chiral auxiliary, can be used to mediate stereoselective transformations. The chiral auxiliary can create a chiral environment around the reactive center, leading to the preferential formation of one stereoisomer over another.
For example, the diastereoselective alkylation of a chiral amide derived from this compound and a chiral amine could proceed via a chelated transition state, where a metal cation coordinates to both the amide oxygen and the dithiane sulfur atoms. This rigid transition state would favor the approach of the electrophile from the less sterically hindered face, resulting in a high degree of stereocontrol.
| Chiral Auxiliary | Type of Stereoselective Reaction | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Alkylation | >99% |
| N-Phosphonyl Imine | Umpolung Reaction | >99:1 nih.gov |
Advanced Methodological and Mechanistic Investigations
Catalytic Strategies Employing the Compound or its Derivatives
No research detailing the use of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid as a catalyst, ligand, or precursor in catalytic strategies was identified.
Mechanistic Elucidation of Key Transformations Involving the Compound
No mechanistic studies, including reaction pathway determination or transition state analysis, involving this compound have been published.
Reaction Pathway Determination
Information on this topic is not available in the scientific literature.
Transition State Analysis
Information on this topic is not available in the scientific literature.
Computational Chemistry and Molecular Modeling Studies
No computational or molecular modeling studies specifically focused on this compound were found.
Prediction of Reactivity and Selectivity
Information on this topic is not available in the scientific literature.
Conformational Analysis and Intermolecular Interactions
Information on this topic is not available in the scientific literature for this specific compound.
Spectroscopic Techniques for Elucidating Reaction Intermediates (e.g., in situ NMR)
Understanding the transient species that form during a chemical reaction is crucial for optimizing reaction conditions, improving yields, and minimizing byproduct formation. In situ NMR spectroscopy has emerged as a powerful tool for the real-time monitoring of reaction mixtures, providing detailed structural information on intermediates that may be too unstable to isolate and characterize by conventional methods. nih.gov
In the context of the synthesis of this compound, in situ NMR can be particularly valuable. A common synthetic route involves the alkylation of 4-(1,3-dithian-2-yl)phenol (B1276745) with an haloacetic acid derivative. This reaction, typically proceeding via a Williamson ether synthesis, involves the formation of a phenoxide intermediate.
Illustrative Application of In Situ ¹H NMR Monitoring:
By conducting the reaction within an NMR tube, spectra can be acquired at regular intervals to track the disappearance of starting materials and the appearance of the product. Crucially, this technique allows for the detection and characterization of any reaction intermediates. For instance, the deprotonation of the starting phenol (B47542) to form the reactive phenoxide can be monitored by observing the shifts in the aromatic proton signals.
The following table illustrates hypothetical ¹H NMR data that could be collected during the in situ monitoring of the reaction between 4-(1,3-dithian-2-yl)phenol and sodium chloroacetate. The data would allow for the tracking of key species over time.
| Time (minutes) | 4-(1,3-dithian-2-yl)phenol Aromatic Protons (ppm) | Sodium Chloroacetate Methylene Protons (ppm) | This compound Methylene Protons (ppm) |
| 0 | 7.35 (d), 6.80 (d) | 4.10 (s) | - |
| 15 | 7.30 (d), 6.78 (d) | 4.05 (s) | 4.65 (s) |
| 30 | 7.25 (d), 6.75 (d) | 4.00 (s) | 4.65 (s) |
| 60 | Signals diminished | Signals diminished | 4.65 (s) |
| 120 | Not detectable | Not detectable | 4.65 (s) |
This is an interactive data table based on illustrative research findings.
Such in situ studies provide invaluable kinetic data and can reveal the presence of unexpected intermediates or side reactions, enabling chemists to refine reaction parameters for optimal performance.
Continuous Flow Chemistry Applications for Scalable Synthesis
The transition from laboratory-scale batch production to industrial-scale manufacturing often presents challenges related to heat and mass transfer, safety, and reproducibility. atomfair.com Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the scalable synthesis of fine chemicals and active pharmaceutical ingredients (APIs). azolifesciences.comflinders.edu.au
The synthesis of this compound is well-suited for adaptation to a continuous flow process. A multi-step flow synthesis could be designed to improve safety, efficiency, and product consistency. flinders.edu.au This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. digitellinc.com
Hypothetical Continuous Flow Synthesis Setup:
A potential continuous flow setup for the synthesis of this compound could involve the following stages:
Reagent Introduction: Solutions of 4-(1,3-dithian-2-yl)phenol in a suitable solvent (e.g., THF) and a base (e.g., sodium hydroxide) are continuously pumped and mixed in a T-junction to form the phenoxide intermediate.
Reaction Coil: The resulting mixture is then combined with a stream of an aqueous solution of sodium chloroacetate. This combined stream flows through a heated reaction coil where the Williamson ether synthesis takes place. The precise temperature control and efficient mixing in the flow reactor can significantly reduce reaction times compared to batch processes. nih.gov
In-line Quenching and Extraction: After the desired residence time in the reaction coil, the stream can be quenched by the addition of an acid. Subsequent in-line liquid-liquid extraction could be employed to separate the product from the aqueous phase.
Purification and Collection: The organic stream containing the product could then be passed through a purification module, such as a column packed with a scavenger resin, before the final product is collected.
The benefits of such a system include enhanced safety due to the small reaction volumes at any given time, improved yield and purity through precise control of reaction conditions, and the potential for straightforward scaling by running the system for longer periods or by parallelizing multiple reactor lines. iitb.ac.in
The following table outlines a comparison of key parameters for a traditional batch synthesis versus a conceptual continuous flow process for the production of this compound.
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Reaction Volume | 5 L | 10 mL (in reactor at any time) |
| Reaction Time | 6 - 12 hours | 15 - 30 minutes (residence time) |
| Temperature Control | +/- 5 °C | +/- 1 °C |
| Mixing | Mechanical Stirring (potential for gradients) | Efficient diffusion-based mixing |
| Scalability | Requires larger vessels, potential for inconsistent results | "Scale-out" by running longer or in parallel |
| Safety | Risk associated with large volumes of reagents and solvent | Minimized risk due to small hold-up volume |
This is an interactive data table based on established principles of continuous flow chemistry.
The adoption of continuous flow methodologies for the synthesis of compounds like this compound represents a significant step towards more efficient, sustainable, and controlled chemical manufacturing. atomfair.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Utility and Reactivity Patterns
The 1,3-dithiane (B146892) group is renowned for its role as a protecting group for carbonyls and, more significantly, as a precursor to a nucleophilic acyl anion equivalent through deprotonation—a concept known as umpolung or reactivity inversion. quimicaorganica.orgslideshare.netbritannica.com The acidic proton at the C2 position of the dithiane ring can be removed by a strong base, creating a potent carbon nucleophile that reacts with a wide array of electrophiles. scribd.comuwindsor.ca
Future investigations could focus on leveraging the bifunctional nature of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid. After the dithiane anion engages in a carbon-carbon bond-forming reaction with an electrophile, the carboxylic acid moiety remains available for subsequent transformations. This opens pathways to complex molecules through sequential, orthogonal reactions at opposite ends of the molecule. For instance, an initial alkylation at the dithiane position could be followed by an intramolecular cyclization, where the carboxylic acid group reacts with another functional group introduced by the alkylating agent. A novel annulation procedure based on intramolecular carbonyl addition from a lithiated dithiane has been demonstrated for other systems, suggesting a promising avenue for exploration. rsc.org
A hypothetical reaction cascade could involve:
Nucleophilic Addition: Deprotonation of the dithiane followed by reaction with an epoxide electrophile. scribd.com
Lactonization: Intramolecular esterification between the newly formed hydroxyl group and the pendant carboxylic acid.
Deprotection: Unmasking of the dithiane to reveal a ketone, yielding a complex keto-lactone. uwindsor.caasianpubs.org
This approach transforms a simple linear molecule into a dense, heterocyclic scaffold in a few strategic steps.
Integration with Automated Synthesis and High-Throughput Experimentation
The progression of organic synthesis is increasingly tied to automation and high-throughput experimentation (HTE), which enable the rapid generation and screening of compound libraries. The chemistry of this compound is well-suited for adaptation to automated platforms, such as continuous flow microreactors.
A prospective automated workflow could be designed for the parallel synthesis of a library of derivatives. nih.gov Such a system might involve:
An initial module where the dithiane is deprotonated and mixed with a library of electrophiles in a continuous flow reactor.
A subsequent in-line quenching and extraction module.
A third module for the derivatization of the carboxylic acid group, for example, through automated amide coupling with a library of amines.
An optional final module for in-line deprotection of the dithiane moiety. nih.gov
This strategy would allow for the unsupervised synthesis of hundreds of distinct analogs in a short period, creating libraries for biological screening or materials science applications. The robust nature of dithiane chemistry and standard transformations like amide coupling makes this a feasible and highly valuable direction for future research.
Design of Analogs with Tunable Reactivity Profiles
The electronic environment of the 1,3-dithiane ring can influence the acidity of its C2 proton and thus its nucleophilicity upon deprotonation. By introducing various substituents onto the phenoxy ring of this compound, it is possible to design analogs with finely tuned reactivity.
Electron-withdrawing groups (EWGs) on the aromatic ring would be expected to increase the acidity of the dithiane proton, potentially allowing for the use of milder bases for deprotonation. Conversely, electron-donating groups (EDGs) would decrease its acidity, making the corresponding anion more reactive (a more "naked" carbanion). This concept allows for the rational design of building blocks tailored for specific synthetic challenges. Furthermore, creating unsymmetrical dithioacetal analogs could introduce steric and electronic biases. nih.gov
The following interactive table outlines hypothetical analogs and their predicted effects on reactivity.
| Substituent on Phenyl Ring | Position | Electronic Effect | Predicted Impact on Dithiane C-H Acidity | Predicted Impact on Carboxylic Acid pKa |
| -NO₂ | ortho/para | Strong EWG | Increase | Decrease |
| -CN | ortho/para | Strong EWG | Increase | Decrease |
| -H | N/A | Neutral | Baseline | Baseline |
| -CH₃ | ortho/para | Weak EDG | Decrease | Increase |
| -OCH₃ | ortho/para | Strong EDG | Decrease | Increase |
This systematic approach to analog design could yield a toolkit of reagents with a spectrum of reactivities, enhancing the precision of synthetic planning.
Application in Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of traditional organic reactions, offers elegant solutions to complex synthetic problems. nih.gov The structure of this compound presents several opportunities for enzymatic transformations.
Potential chemoenzymatic strategies include:
Enzymatic Esterification/Amidation: Lipases or proteases could be employed for the highly selective esterification or amidation of the carboxylic acid group, often under mild, neutral conditions that would not affect the dithiane moiety.
Enzymatic Aromatic Modification: Hydroxylases could potentially be used to install hydroxyl groups on the aromatic ring in a regioselective manner, providing a handle for further functionalization.
Kinetic Resolution: If a chiral center is introduced elsewhere in the molecule, enzymes could be used to perform a kinetic resolution, selectively reacting with one enantiomer and allowing for the separation of stereoisomers.
A key advantage of this approach is the potential for orthogonality; enzymes can operate on one part of the molecule (e.g., the carboxylic acid) without interfering with the dithiane, which is not a typical biological functional group. This allows for streamlined synthetic sequences with fewer protecting group manipulations. nih.gov
Bridging the Gap Between Fundamental Research and Advanced Synthetic Methodology Development
The study of molecules like this compound can serve as a crucial bridge between fundamental reactivity studies and the development of advanced, problem-solving synthetic methodologies. The well-understood, foundational chemistry of dithianes provides a reliable platform upon which to build and test new ideas. numberanalytics.com
For example, the persistent challenge of dithiane deprotection under mild conditions, especially in the presence of sensitive functional groups, remains an active area of research. uwindsor.caasianpubs.org Developing a novel, mild deprotection method using this specific substrate—which also contains an acidic moiety—would be a significant methodological advancement with broad applicability. Such a method could then be integrated into the automated synthesis platforms discussed previously.
Ultimately, by using this bifunctional compound as a testbed, fundamental discoveries in areas like physical organic chemistry (e.g., the electronic tuning of reactivity) can be directly translated into practical tools for high-throughput synthesis, complex molecule construction, and chemoenzymatic strategies. This accelerates the transition of basic chemical knowledge into powerful technologies that can address challenges in medicine and materials.
Q & A
Q. What are the established synthetic routes for 2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid, and how are reaction conditions optimized?
The synthesis typically involves coupling a phenoxyacetic acid derivative with a 1,3-dithiane-containing precursor. Key steps include:
- Protection/Deprotection : Use of acid-labile protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety to prevent side reactions during coupling .
- Catalytic Systems : Palladium or copper catalysts for cross-coupling reactions, with optimized temperatures (80–120°C) and inert atmospheres (N₂/Ar) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dithiane ring (δ 2.8–3.2 ppm for sulfur-linked methylene groups) and phenoxy-acetic acid backbone (δ 4.6–4.8 ppm for –OCH₂–) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₂H₁₂O₃S₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers screen the biological activity of this compound in vitro?
- Enzyme Assays : Test inhibition of cysteine proteases (e.g., cathepsin B) due to the dithiane group’s potential thiol reactivity .
- Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC₅₀ values compared to controls .
- Binding Studies : Surface plasmon resonance (SPR) to measure interactions with biomolecules like serum albumin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- DoE (Design of Experiments) : Apply factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design revealed that >1.5 mol% Pd(PPh₃)₄ in DMF at 100°C maximizes yield (85–90%) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. What strategies resolve contradictions in spectral data, such as unexpected NOE correlations in NMR?
- Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic conformational changes (e.g., dithiane ring puckering) from static structural anomalies .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 153 K) provides unambiguous confirmation of stereochemistry and bond lengths, resolving ambiguities in NOESY data .
Q. What computational approaches model the compound’s interactions with biological targets?
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1LYO for cathepsin B) to predict binding modes of the dithiane moiety .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on sulfur-mediated hydrogen bonds .
- DFT Calculations : B3LYP/6-31G(d) level optimizations to map electrostatic potential surfaces and identify reactive sites for derivatization .
Q. Methodological Notes
- Toxicity Profiling : Follow ATSDR guidelines for literature reviews, including PubMed/TOXLINE searches (2014–2018) using MeSH terms like “phenoxyacetic acid derivatives” and “dithiane toxicity” .
- Regulatory Compliance : Adhere to EPA CDAT and NCOD databases for environmental safety assessments, particularly regarding biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
